[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is a complex organic compound that features a hydrazone linkage and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate typically involves the condensation of octadecanoylhydrazine with 4-formylphenyl 2-bromobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazone linkage can be oxidized to form corresponding azides or nitriles.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azides, nitriles
Reduction: Hydrazines, amines
Substitution: Various substituted benzoates
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study hydrazone-based reactions and their biological implications. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a drug delivery system. Its hydrophobic tail and hydrazone linkage make it suitable for targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as hydrophobic coatings or advanced polymers.
Mechanism of Action
The mechanism of action of [4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can undergo hydrolysis or oxidation, leading to the release of active species that interact with cellular components. The bromobenzoate moiety may also participate in binding interactions with proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with keto-enol tautomerism.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
Fluorine compounds: Compounds with polar covalent or ionic bonds involving fluorine.
Uniqueness
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate is unique due to its combination of a long hydrophobic tail, a hydrazone linkage, and a bromobenzoate ester. This combination imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
769152-02-5 |
---|---|
Molecular Formula |
C32H45BrN2O3 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C32H45BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-31(36)35-34-26-27-22-24-28(25-23-27)38-32(37)29-19-17-18-20-30(29)33/h17-20,22-26H,2-16,21H2,1H3,(H,35,36)/b34-26+ |
InChI Key |
IPZZOGMCFXVTGQ-JJNGWGCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.